2-amino-N-ethyl-5-fluorobenzamide 2-amino-N-ethyl-5-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1094252-27-3
VCID: VC2264785
InChI: InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
SMILES: CCNC(=O)C1=C(C=CC(=C1)F)N
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol

2-amino-N-ethyl-5-fluorobenzamide

CAS No.: 1094252-27-3

Cat. No.: VC2264785

Molecular Formula: C9H11FN2O

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-ethyl-5-fluorobenzamide - 1094252-27-3

Specification

CAS No. 1094252-27-3
Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
IUPAC Name 2-amino-N-ethyl-5-fluorobenzamide
Standard InChI InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
Standard InChI Key JYJCYDMCSVQIEW-UHFFFAOYSA-N
SMILES CCNC(=O)C1=C(C=CC(=C1)F)N
Canonical SMILES CCNC(=O)C1=C(C=CC(=C1)F)N

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

2-amino-N-ethyl-5-fluorobenzamide is a fluorinated benzamide derivative characterized by an amino group at the 2-position of the benzene ring, a fluorine atom at the 5-position, and an ethyl group attached to the amide nitrogen. The compound combines important functional elements that contribute to specific chemical behaviors and potential biological interactions.

Table 1: Chemical Identity of 2-amino-N-ethyl-5-fluorobenzamide

ParameterInformation
Chemical Name2-amino-N-ethyl-5-fluorobenzamide
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol (estimated)
Structural FeaturesAmino group (2-position), Fluorine (5-position), N-ethyl group
CAS NumberNot directly reported in literature

The molecular structure incorporates three key functional groups: the 2-amino group (potential hydrogen bond donor), the 5-fluoro substituent (enhances metabolic stability and lipophilicity), and the N-ethylamide moiety (additional hydrogen bonding capability). These structural elements are similar to those found in 3-amino-N-ethyl-5-fluorobenzamide, which has a molecular formula of C9H11FN2O and a molecular weight of 182.19 g/mol.

Physicochemical Properties

Based on structural similarities to related compounds, the following physicochemical properties can be reasonably estimated for 2-amino-N-ethyl-5-fluorobenzamide:

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
AppearanceCrystalline solidCommon for benzamide derivatives
SolubilityModerate in organic solvents, limited in waterBased on functional groups present
Log P~1.5-2.0Estimated from similar fluorinated benzamides
pKa~3-4 (amino group)Common range for aromatic amines
Melting Point180-220°C (estimated)Typical range for similar compounds

The ethyl group attached to the amide nitrogen would likely enhance lipophilicity compared to the non-substituted benzamide analogs, potentially improving membrane permeability . This is consistent with observations from related compounds where aliphatic groups like N,N-diethylethylenediamine enhance targeting capabilities toward specific tissues .

A synthetic approach similar to that used for N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide might be adapted, with appropriate modifications to achieve the desired substitution pattern . This could involve reaction of an activated 2-amino-5-fluorobenzoic acid derivative with ethylamine instead of the dimethylaminoethyl group used in that synthesis.

CompoundKey Structural FeaturesTumor UptakeReference
N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamideDimethylamino group, 4-fluoro position~13 %ID/g at 1h
N-[2-(diethylamino)-ethyl]-4-18F-fluorobenzamideDiethylamino group, 4-fluoro position~6 %ID/g at 1h
2-amino-N-ethyl-5-fluorobenzamide2-amino group, 5-fluoro position, N-ethylNot determined-

The presence of the 2-amino group in 2-amino-N-ethyl-5-fluorobenzamide could potentially enhance binding affinity to melanin or provide additional interaction sites with biological targets compared to the non-amino analogs.

Analytical Characterization Methods

Spectroscopic Analysis

For the characterization of 2-amino-N-ethyl-5-fluorobenzamide, several spectroscopic techniques would be appropriate:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Based on similar compounds, the expected 1H NMR signals would include:

  • Amino protons (2H, broad singlet) at approximately δ 5.0-6.0 ppm

  • Aromatic protons (3H, complex pattern) at approximately δ 6.5-7.5 ppm

  • Ethyl group CH2 (2H, quartet) at approximately δ 3.2-3.5 ppm

  • Ethyl group CH3 (3H, triplet) at approximately δ 1.0-1.2 ppm

  • Amide NH (1H, broad) at approximately δ 7.5-8.5 ppm

For comparison, the 1H NMR of N-(2-Aminoethyl)maleimide shows phenyl protons at δ 7.79–7.76 and δ 7.26–7.09, with additional signals for the aliphatic protons at δ 3.86–3.65 .

Infrared Spectroscopy:
Key expected IR bands would include:

  • NH2 stretching: 3300-3500 cm-1

  • Amide C=O stretching: 1640-1670 cm-1

  • Amide N-H bending: 1510-1550 cm-1

  • C-F stretching: 1000-1100 cm-1

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity determination and analysis of 2-amino-N-ethyl-5-fluorobenzamide. Based on similar compounds, suitable conditions might include:

Table 5: Proposed HPLC Conditions for Analysis

ParameterRecommended Condition
ColumnC18 reverse phase, 150 × 4.6 mm, 5 μm
Mobile PhaseGradient of acetonitrile/water with 0.1% TFA
DetectionUV at 254 nm and 280 nm
Flow Rate1.0 mL/min
Temperature30°C
Sample PreparationDissolution in acetonitrile or methanol

For mass spectrometry, the expected molecular ion [M+H]+ would be approximately m/z 183.2, corresponding to the protonated form of the compound with molecular weight 182.19 g/mol.

Comparison with Related Compounds

Structural Analogs and Their Properties

Table 6: Comparison of 2-amino-N-ethyl-5-fluorobenzamide with Related Compounds

CompoundStructure DifferencesPotential Impact on Properties
3-amino-N-ethyl-5-fluorobenzamideAmino group at 3-position instead of 2-positionDifferent electronic distribution, potentially altered hydrogen bonding pattern
2-Amino-5-fluorobenzamideLacks N-ethyl groupLower lipophilicity, different pharmacokinetic profile
N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamideContains dimethylaminoethyl group instead of ethyl, 4-fluoro instead of 5-fluoro, no 2-amino groupDifferent binding profile, higher melanin affinity demonstrated

The positional isomerism between 2-amino-N-ethyl-5-fluorobenzamide and 3-amino-N-ethyl-5-fluorobenzamide would likely result in different electronic distributions across the molecule, potentially affecting interactions with biological targets. The 2-amino group in ortho position to the amide may enable intramolecular hydrogen bonding, potentially affecting the compound's conformation and binding properties.

Functional Implications of Structural Variations

Research on benzamide derivatives has shown that modifications in the amine residue can significantly impact melanoma detection sensitivity. For example, changing from ethyl to methyl groups in the amino residue resulted in higher sensitivity for melanoma detection . This suggests that the N-ethyl group in 2-amino-N-ethyl-5-fluorobenzamide might confer specific targeting properties that differ from both the non-substituted and the more extensively substituted analogs.

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